Acid-Deprotection Rate: Trityl Cleaves Up to 60,000× Faster Than Boc
The N-trityl protecting group in 2-amino-1-trityl-imidazole is cleaved under mild acidic conditions, enabling orthogonal deprotection strategies. Comparative kinetic studies on aralkyl carbonyl amino protecting groups demonstrate that some N-trityl-type residues are cleaved at a rate up to 60,000 times faster than the tert-butyloxycarbonyl (Boc) group under acidolytic conditions [1]. This stark rate difference allows for selective removal of the trityl group in the presence of Boc-protected amines, a critical design element in multi-step synthesis.
| Evidence Dimension | Acidolytic cleavage rate |
|---|---|
| Target Compound Data | Relative cleavage rate comparable to N-trityl residue |
| Comparator Or Baseline | t-Butyloxycarbonyl (Boc) group |
| Quantified Difference | Up to 60,000 times faster for N-trityl-type residues vs Boc |
| Conditions | First-order acidolytic cleavage; rate dependent on carbonium ion stability and reaction acidity |
Why This Matters
This rate differential enables sequential deprotection (trityl first, then Boc) without isolating intermediates, a key advantage for complex molecule assembly.
- [1] Barlos, K., et al. Selective acidolytic cleavage of aralkyl carbonyl amino protecting groups. Abstract accessed via All Journals. https://slh.alljournals.cn/view_abstract.aspx?pcid=6E709DC38FA1D09A4B578DD0906875B5B44D4D294832BB8E&aid=7CAA9476E999171596A30E701F2736A2 View Source
